CP 615003 mesylate
CAS No.: 1259477-42-3
Cat. No.: VC4076590
Molecular Formula: C21H28FN3O6S
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1259477-42-3 |
|---|---|
| Molecular Formula | C21H28FN3O6S |
| Molecular Weight | 469.5 g/mol |
| IUPAC Name | N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;methanesulfonic acid |
| Standard InChI | InChI=1S/C20H24FN3O3.CH4O3S/c1-2-8-22-9-10-27-18-7-6-13(11-15(18)21)24-20(26)14-12-23-16-4-3-5-17(25)19(14)16;1-5(2,3)4/h6-7,11-12,22-23H,2-5,8-10H2,1H3,(H,24,26);1H3,(H,2,3,4) |
| Standard InChI Key | NSTGLBIBNVKDGW-UHFFFAOYSA-N |
| SMILES | CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F.CS(=O)(=O)O |
| Canonical SMILES | CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F.CS(=O)(=O)O |
Introduction
Chemical and Structural Properties of CP 615003 Mesylate
CP 615003 mesylate (CAS No. 1259477-42-3) is the methanesulfonate salt of CP-615,003, enhancing its solubility for research applications. The base compound, CP-615,003, has a molecular formula of and a molar mass of 373.428 g/mol . The mesylate derivative increases the molecular weight to 469.53 g/mol, with the chemical formula .
Key Physicochemical Characteristics
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Solubility: Optimized for aqueous solutions, critical for in vitro and in vivo studies.
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Stability: Recommended storage at -80°C for long-term preservation (up to 6 months) or -20°C for short-term use (1 month) .
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Formulation: Preclinical studies utilize dimethyl sulfoxide (DMSO) as a primary solvent, often combined with polyethylene glycol (PEG300) and Tween 80 for in vivo administration .
Table 1: Stock Solution Preparation Guidelines
| Concentration (mM) | Volume Required per 1 mg (mL) |
|---|---|
| 1 | 2.1298 |
| 5 | 0.426 |
| 10 | 0.213 |
Pharmacological Mechanism and Subtype Selectivity
CP 615003 mesylate exerts its effects through partial agonism at GABAA receptors, which are pentameric ligand-gated ion channels composed of various subunit combinations (e.g., α1-6, β1-3, γ1-3, δ). Unlike classical benzodiazepines that non-selectively enhance GABAergic transmission, CP 615003 demonstrates preferential activity at receptors containing α2, α3, or α5 subunits . This selectivity is hypothesized to decouple anxiolytic effects from sedation, which is typically mediated by α1-containing receptors .
Subunit-Dependent Pharmacodynamics
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α2/α3 Subunits: Mediate anxiolytic and muscle-relaxant effects .
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α5 Subunits: Involved in cognitive and memory processes; partial agonism may reduce side effects .
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δ Subunits: Found in extrasynaptic receptors; CP 615003’s low affinity for these subunits may explain its limited neurosteroid-like activity .
Table 2: Comparison of GABAAR Subunit Sensitivity
| Subunit Composition | CP 615003 Efficacy (% Max GABA Response) |
|---|---|
| α1β3γ2 | <10% |
| α2β3γ2 | 45–60% |
| α3β3γ2 | 50–65% |
| α5β3γ2 | 30–40% |
Future Directions in Research
Strategies to Enhance Therapeutic Utility
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Prodrug Development: Masking polar groups to improve BBB permeability.
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P-gp Inhibition: Co-administration with agents like tariquidar to boost brain concentrations .
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Hybrid Compounds: Merging CP 615003’s pharmacophore with moieties targeting alternative GABAAR subtypes.
Expanding Applications
Emerging evidence suggests GABAAR modulation may benefit conditions beyond anxiety, including epilepsy and neuropathic pain. CP 615003’s partial agonism could offer a safety advantage in these contexts by avoiding receptor overactivation .
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